Homoaerothionin (AN)
Overview
Description
Homoaerothionin is a bromotyrosine derivative isolated from the marine demosponge Aplysina cavernicola. It is known for its potential anti-tumor properties and has been the subject of various scientific studies due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoaerothionin can be synthesized through phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . This method involves several steps, including the preparation of the oxime derivative and its subsequent oxidation to form the desired bromotyrosine compound.
Industrial Production Methods: While specific industrial production methods for Homoaerothionin are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective bromination, and oxidation reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: Homoaerothionin undergoes various chemical reactions, including:
Oxidation: The phenolic groups in Homoaerothionin can be oxidized under specific conditions.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Thallium(III) trifluoroacetate is commonly used for the oxidation of phenolic groups.
Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute bromine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of Homoaerothionin.
Scientific Research Applications
Homoaerothionin has shown promise in several scientific research applications, particularly in the field of cancer research. Studies have demonstrated its potential as an anti-tumor agent, with significant activity against pheochromocytoma cell lines . Additionally, Homoaerothionin has been investigated for its cytotoxicity on normal tissue cells, suggesting a therapeutic window for its application in cancer treatment .
Mechanism of Action
The mechanism of action of Homoaerothionin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to diminish the viability of cancer cells by inducing apoptosis and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but its effects on cell viability and growth inhibition are well-documented.
Comparison with Similar Compounds
Aerothionin: Another bromotyrosine derivative isolated from the same marine sponge, Aplysina cavernicola.
Aerophobin-1: A related compound with similar structural features and biological activities.
Uniqueness: Homoaerothionin is unique due to its specific bromination pattern and its potent anti-tumor activity. Compared to Aerothionin and Aerophobin-1, Homoaerothionin has shown distinct cytotoxicity profiles and therapeutic potential, making it a valuable compound for further research and development in cancer therapy .
Properties
IUPAC Name |
7,9-dibromo-N-[5-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Br4N4O8/c1-38-18-12(26)8-24(20(34)16(18)28)10-14(32-40-24)22(36)30-6-4-3-5-7-31-23(37)15-11-25(41-33-15)9-13(27)19(39-2)17(29)21(25)35/h8-9,20-21,34-35H,3-7,10-11H2,1-2H3,(H,30,36)(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPNMQCEVMBCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Br4N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955777 | |
Record name | N,N'-(Pentane-1,5-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
832.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34232-66-1 | |
Record name | HOMOAEROTHIONIN (AN) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Pentane-1,5-diyl)bis(7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.